(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is an organic compound characterized by the presence of a benzimidazole ring, a p-tolylamino group, and an acrylonitrile moiety
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFHMWHAPQOFG-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Acrylonitrile Group: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base such as piperidine.
Attachment of p-Tolylamino Group: The final step involves the nucleophilic substitution reaction where the p-tolylamine is reacted with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity with Nucleophiles
The acrylonitrile moiety undergoes nucleophilic additions at the β-position due to its electron-withdrawing cyano group. For example:
-
Thiols : Forms thioether adducts via Michael addition.
-
Amines : Secondary amines (e.g., piperidine) generate β-amino derivatives, while primary amines (e.g., p-toluidine) may lead to cyclized products .
Example reaction :
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile + HS-R →
2-(1H-Benzo[d]imidazol-2-yl)-3-(p-tolylamino)-3-(R-thio)propanenitrile
Conditions : Ethanol, room temperature, 1–6 hours .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles. For instance, heating with sodium ethoxide induces cyclization via the nucleophilic attack of the amine on the nitrile group, forming tetracyclic quinoline or pyrimidine derivatives .
Representative cyclization pathway :
-
Base-mediated deprotonation of the p-tolylamino group.
-
Intramolecular attack on the nitrile carbon.
Product example :
6-Cyano-4-(p-tolyl)thieno[2,3-b]quinoline
Conditions : Ethanol, sodium ethoxide, reflux, 4–6 hours .
Spectroscopic Characterization
Critical spectroscopic data for the compound and its derivatives include:
Stability and Decomposition
The compound is stable under inert atmospheres but degrades under acidic or oxidative conditions:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of benzimidazole compounds, including (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, exhibit significant anticancer properties. A study focused on the design and synthesis of novel benzimidazole derivatives demonstrated their capability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The structural modifications in the benzimidazole framework enhance the interaction with biological targets, making them promising candidates for further development as anticancer agents.
1.2 Inhibition of Viral Proteases
The compound has also been investigated for its antiviral properties, specifically as an inhibitor of viral proteases such as those from SARS-CoV-2. A study highlighted the design of covalent inhibitors based on similar structural motifs, which showed submicromolar potency against the viral protease . The incorporation of imidazole rings in these inhibitors is crucial for their reactivity and binding affinity, suggesting that (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile could be a valuable lead compound in antiviral drug discovery.
Materials Science Applications
2.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable films and exhibit desirable photophysical properties positions it as a candidate for OLED materials . The synthesis of derivatives with tailored electronic characteristics can enhance device performance, making it a focus of ongoing research in the field.
Catalytic Applications
3.1 Catalysis in Organic Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile has been explored as a catalyst in various organic reactions. For instance, its use in Michael addition reactions has shown promising results, where it acts effectively under mild conditions . The compound's ability to facilitate these reactions highlights its potential utility in synthetic organic chemistry, particularly for synthesizing complex molecules with high efficiency.
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acrylonitrile: Lacks the p-tolylamino group, which may affect its reactivity and biological activity.
3-(p-tolylamino)acrylonitrile: Lacks the benzimidazole ring, which could influence its chemical properties and applications.
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group, potentially altering its chemical behavior and biological interactions.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is unique due to the combination of its benzimidazole ring, acrylonitrile group, and p-tolylamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
This detailed overview provides a comprehensive understanding of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound is synthesized through a Knoevenagel condensation reaction, typically involving 2-(benzo[d]imidazol-2-yl)acetonitrile and p-toluidine. The reaction conditions usually include ethanol as a solvent and triethylamine as a catalyst, yielding the product in moderate to high purity. The structure of the compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Mechanisms of Action:
Research has identified that compounds containing the benzimidazole structure often exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit key signaling pathways involved in tumor growth. A study indicated that related compounds could effectively inhibit the phosphorylation of AKT and p70S6, leading to selective apoptosis in cancer cells with PTEN and PI3K mutations .
In Vitro Studies:
In vitro assays have demonstrated that (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The compound's IC50 values suggest potent activity, comparable to standard chemotherapeutic agents .
Case Study:
A specific case study highlighted the efficacy of similar benzimidazole derivatives in inhibiting tumor growth in mouse models without significant toxicity or weight loss, underscoring their potential for further development as anticancer agents .
Antimicrobial Activity
Bacterial Inhibition:
The compound has also shown promise as an antimicrobial agent. Studies report its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Klebsiella pneumoniae .
Fungal Activity:
In addition to bacterial activity, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile has demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger, making it a candidate for further exploration in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole ring influence both anticancer and antimicrobial efficacy. For example, modifications to the p-tolylamino group can enhance potency and selectivity against specific cancer types or microbial strains .
| Compound | Activity | IC50/MIC | Target |
|---|---|---|---|
| (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile | Anticancer | IC50 = 4.12 µM | HCT116 cells |
| Similar Benzo[d]imidazole Derivatives | Antibacterial | MIC = 5.19 µM | S. aureus, K. pneumoniae |
| Other Benzimidazole Compounds | Antifungal | MIC = 5.08 µM | C. albicans |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
